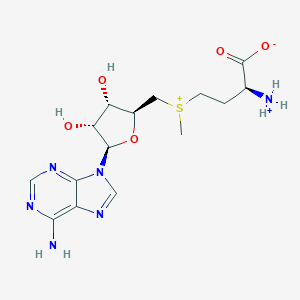
S-adenosyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adenosyl-L-methionine, commonly known as this compound, is a naturally occurring compound that plays a crucial role in various biological processes. It is a key methyl donor in transmethylation reactions, which are essential for the methylation of DNA, RNA, proteins, and other molecules. This compound is synthesized from L-methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-adenosyl-L-methionine is synthesized from L-methionine and ATP through the action of methionine adenosyltransferase. The reaction involves the transfer of the adenosyl group from ATP to the sulfur atom of L-methionine, forming this compound . The reaction can be represented as follows:
ATP+L-methionine→this compound+diphosphate+phosphate
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation processes. Specific strains of bacteria or yeast that express high levels of methionine adenosyltransferase are cultured in bioreactors. The fermentation broth is then processed to extract and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
S-adenosyl-L-methionine undergoes various types of chemical reactions, including:
Methylation: this compound serves as a methyl donor in methylation reactions catalyzed by methyltransferases.
Transsulfuration: This compound can be converted to S-adenosyl-L-homocysteine, which is then further metabolized to homocysteine and cysteine.
Aminopropylation: This compound is involved in the synthesis of polyamines through the transfer of aminopropyl groups.
Common Reagents and Conditions
Common reagents used in this compound reactions include methyltransferases, ATP, and L-methionine. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from this compound reactions include methylated substrates, S-adenosyl-L-homocysteine, homocysteine, and polyamines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
S-adenosyl-L-methionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including DNA, RNA, proteins, and small molecules, thereby modifying their structure and function . The molecular targets of this compound include methyltransferases, which catalyze the transfer of the methyl group from this compound to the substrate . This process is crucial for regulating gene expression, protein function, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
S-adenosyl-L-methionine is unique in its ability to serve as a universal methyl donor in biological systems. Similar compounds include:
S-adenosyl-L-homocysteine (AdoHcy): A byproduct of this compound-dependent methylation reactions, which can be further metabolized to homocysteine and cysteine.
L-methionine: The precursor of this compound, which is converted to this compound by methionine adenosyltransferase.
Adenosine triphosphate (ATP): A key molecule in the synthesis of this compound from L-methionine.
This compound’s uniqueness lies in its role as a methyl donor in a wide variety of biological processes, making it indispensable for cellular function and regulation .
Eigenschaften
CAS-Nummer |
139517-02-5 |
|---|---|
Molekularformel |
C15H23N6O5S+ |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |
InChI-Schlüssel |
MEFKEPWMEQBLKI-AIRLBKTGSA-O |
SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomerische SMILES |
C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Siedepunkt |
78°C |
Key on ui other cas no. |
29908-03-0 485-80-3 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















